molecular formula C6H12N2O B1403786 1-(3-Oxetanyl)-3-azetidinamine CAS No. 1368005-98-4

1-(3-Oxetanyl)-3-azetidinamine

Cat. No. B1403786
M. Wt: 128.17 g/mol
InChI Key: RTLWLFDGXCPUIN-UHFFFAOYSA-N
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Description

1-(3-Oxetanyl)-3-azetidinamine, also known as oxetacaine, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the azetidine family, which is known for its diverse biological activities.

Scientific Research Applications

  • Medicinal Chemistry

    • Oxetanes are used in medicinal chemistry due to their influence on physicochemical properties .
    • They are used in the synthesis of new oxetane derivatives .
    • Oxetane derivatives have appeared in recent patents for medicinal chemistry applications .
  • Synthesis of Polyoxetanes

    • Polyoxetanes are a new class of polymers synthesized from oxetanes .
    • They are synthesized via ring-opening polymerization .
    • Four series of polyoxetanes were synthesized from 3-ethyl-3-(hydroxymethyl)oxetane and 1,1,1-tris(hydroxymethyl)propane as a core molecule .
  • Adhesive Interactions with Polar Substrates

    • Polyoxetanes have good adhesive interactions with polar materials .
    • The work of adhesion was 101–105 mJ/m2, the bond-line tensile shear strengths were 0.39–1.32 MPa, and there was a brittle fracture mode within the polymer .
  • Synthesis of Oxetane Derivatives

    • Oxetanes are used in the synthesis of new oxetane derivatives .
    • The synthesis of oxetane derivatives is achieved through various methods such as intramolecular cyclization through C-C bond formation, [2+2] and formal [2+2] cycloadditions, and synthesis from oxetane-containing building blocks .
  • Photoactivated Cationic Ring-Opening Frontal Polymerizations

    • Oxetanes can undergo photoactivated cationic ring-opening frontal polymerizations .
    • This process involves an induction period followed by very rapid thermally accelerated polymerization .
    • This type of polymerization may have potential applications in adhesives, coatings, and matrix resins for composites .
  • Replacement Groups in Natural Products

    • Oxetanes can serve as replacement groups in natural products .
    • They can influence the biologically relevant physicochemical properties of these products .
  • Production of Natural Products

    • Oxetanes can be used in the production of natural products .
    • They can serve as replacement groups in these products .
    • An example of a natural product containing an oxetane ring is Paclitaxel (Taxol), which is used in cancer treatment .
  • Reactions in Organic Synthesis

    • Oxetanes can undergo various reactions that are useful in organic synthesis .
    • These include intramolecular cyclization through C-C bond formation, [2+2] and formal [2+2] cycloadditions, and synthesis from oxetane-containing building blocks .
  • Ring-Opening and Ring-Expansion Reactions

    • Oxetanes can undergo ring-opening and ring-expansion reactions .
    • These reactions can be used to synthesize a variety of other compounds .

properties

IUPAC Name

1-(oxetan-3-yl)azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-5-1-8(2-5)6-3-9-4-6/h5-6H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLWLFDGXCPUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Oxetanyl)-3-azetidinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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